molecular formula C7H5N3O2 B14054972 1H-[1,3]dioxolo[4,5-f]benzotriazole

1H-[1,3]dioxolo[4,5-f]benzotriazole

Cat. No.: B14054972
M. Wt: 163.13 g/mol
InChI Key: FDYKQHQCMZDLQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-[1,3]Dioxolo[4,5-f]benzotriazole is a fused heterocyclic compound comprising a benzotriazole core fused with a 1,3-dioxole ring. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. The benzotriazole moiety provides nitrogen-rich aromaticity, while the dioxole ring enhances solubility and modulates reactivity. Its applications span anticancer agents, fluorescence probes, and agrochemical intermediates .

Properties

Molecular Formula

C7H5N3O2

Molecular Weight

163.13 g/mol

IUPAC Name

2H-[1,3]dioxolo[4,5-f]benzotriazole

InChI

InChI=1S/C7H5N3O2/c1-4-5(9-10-8-4)2-7-6(1)11-3-12-7/h1-2H,3H2,(H,8,9,10)

InChI Key

FDYKQHQCMZDLQE-UHFFFAOYSA-N

Canonical SMILES

C1OC2=CC3=NNN=C3C=C2O1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-[1,3]dioxolo[4,5-f]benzotriazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method starts with the reaction of o-phenylenediamine with glyoxal in the presence of an acid catalyst to form the intermediate benzotriazole. This intermediate is then subjected to further cyclization with a dioxole derivative under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of 1H-[1,3]dioxolo[4,5-f]benzotriazole often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions

1H-[1,3]dioxolo[4,5-f]benzotriazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1H-[1,3]dioxolo[4,5-f]benzotriazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as an anticancer and antimicrobial agent.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1H-[1,3]dioxolo[4,5-f]benzotriazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzyme activity by forming stable complexes with the active site, thereby preventing substrate binding. Additionally, the compound’s unique structure allows it to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to its biological activity .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues with Fused Dioxole-Heterocycle Systems

The following table highlights key structural analogues and their distinguishing features:

Compound Name Core Structure Substituents/Modifications Key Properties/Applications References
1H-[1,3]Dioxolo[4,5-f]benzotriazole Benzotriazole + 1,3-dioxole None (parent structure) Anticancer activity, fluorescence probes
[1,3]Dioxolo[4,5-f][1,3]benzothiazole Benzothiazole + 1,3-dioxole Sulfur atom in place of triazole nitrogen Lower polarity; used in dye synthesis
Cyclopenta(b)-1,3-dioxolo[4,5-f]indole Indole + 1,3-dioxole Cyclopentane ring fusion Microtubule disruption (anticancer)
5H-[1,3]Dioxolo[4,5-f]indole Indole + 1,3-dioxole No additional ring fusion Varied reactivity due to planar structure
2-Furancarboxylic acid derivatives Indazole + 1,3-dioxole Phenylmethyl substituent High predicted density (1.50 g/cm³)

Key Observations :

  • Nitrogen vs. Sulfur : Replacing benzotriazole’s nitrogen with sulfur (benzothiazole analogues) reduces polarity and alters bioactivity, as seen in dye applications .
  • Ring Fusion: Cyclopenta-fused indole derivatives (e.g., Cyclopenta(b)-1,3-dioxolo[4,5-f]indole) exhibit enhanced microtubule disruption compared to non-fused analogues .

Functional Group Variations and Pharmacological Profiles

Table 2: Bioactivity Comparison of Selected Analogues
Compound Class Biological Activity Mechanism/Notes References
Benzotriazole-dioxole hybrids Anticancer (e.g., kinase inhibition) Dual heterocyclic framework enhances target engagement
Benzimidazoles Broad-spectrum (antiviral, antimicrobial) Nitrogen substitution pattern critical
Thiazole-dioxole derivatives Antimicrobial, agrochemical Sulfur atom improves membrane permeability
Triazole-oxadiazole hybrids Anti-inflammatory, enzyme inhibition Synergistic effects from multiple heterocycles

Notable Findings:

  • Benzotriazole vs. Benzimidazole : While both contain fused nitrogen heterocycles, benzotriazole derivatives often exhibit higher metabolic stability due to reduced susceptibility to oxidation .
  • Triazole-Oxadiazole Hybrids : Compounds like 5-(2H-1,3-benzodioxol-5-yl)-3-{1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole show enhanced kinase inhibition compared to simpler triazoles, attributed to their multi-heterocyclic design .

Critical Insights :

  • Analytical Consistency : Benzotriazole-dioxole compounds are consistently characterized via HR-ESI-MS and NMR, ensuring structural fidelity .
  • Yield Challenges : Fused indole derivatives (e.g., Cyclopenta(b)-1,3-dioxolo[4,5-f]indole) require complex multi-step syntheses, often resulting in lower yields compared to benzothiazole analogues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.